2-[2-(Aminomethyl)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Aminomethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of phenethylamine, featuring an additional aminomethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing 2-[2-(Aminomethyl)phenyl]ethan-1-amine involves the reductive amination of 2-(aminomethyl)benzaldehyde with ethylamine.
Gabriel Synthesis: Another method involves the Gabriel synthesis, where phthalimide is alkylated with 2-(bromomethyl)benzene, followed by hydrazinolysis to yield the desired amine.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH3CN, LiAlH4
Substitution Reagents: NBS, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary and secondary amines
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-[2-(Aminomethyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2-(Aminomethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various signaling pathways, leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: The parent compound, lacking the additional aminomethyl group.
2-Phenylethylamine: A similar compound with a different substitution pattern on the benzene ring.
Benzylamine: Another related compound with an aminomethyl group directly attached to the benzene ring.
Uniqueness
2-[2-(Aminomethyl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and ethylamine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
90565-21-2 |
---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-[2-(aminomethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H14N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,10-11H2 |
InChI-Schlüssel |
JUTSLNNVUDLPLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.